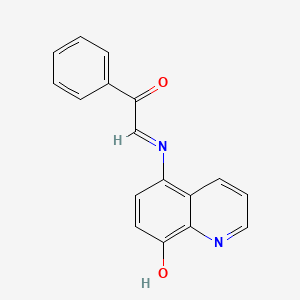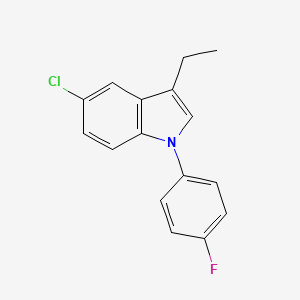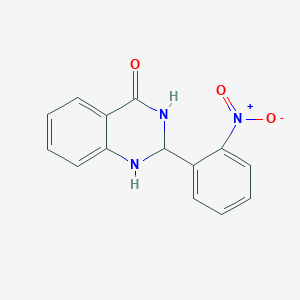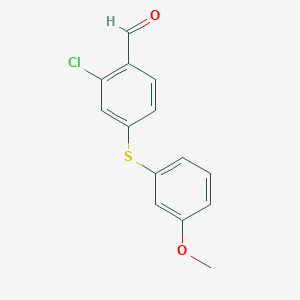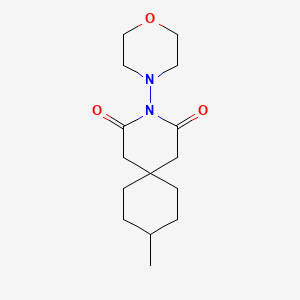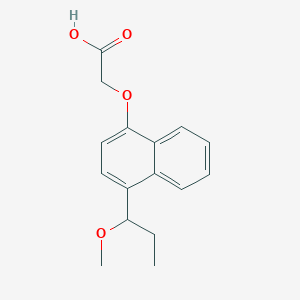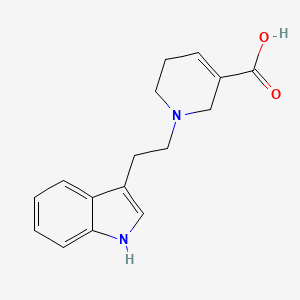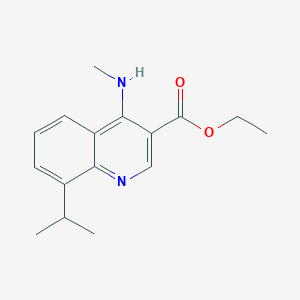
3-(2-Iodobenzyl)oxetane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Iodobenzyl)oxetane is a chemical compound featuring an oxetane ring substituted with a 2-iodobenzyl group. Oxetanes are four-membered cyclic ethers known for their unique chemical properties, including ring strain and reactivity. The presence of the 2-iodobenzyl group adds further versatility to this compound, making it valuable in various chemical and pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Iodobenzyl)oxetane typically involves the cyclization of appropriate precursors. One common method is the intramolecular etherification of a precursor containing both an alcohol and a halide group. For instance, the reaction of 2-iodobenzyl alcohol with an appropriate oxetane precursor under basic conditions can yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 3-(2-Iodobenzyl)oxetane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The oxetane ring can be opened or modified through oxidation or reduction reactions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions:
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like organometallic compounds.
Oxidation: Use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Employing reducing agents like lithium aluminum hydride (LiAlH4).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzyl oxetanes, while oxidation can lead to ring-opened products .
Aplicaciones Científicas De Investigación
3-(2-Iodobenzyl)oxetane has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Its derivatives may exhibit therapeutic properties, making it a candidate for drug discovery and development.
Industry: The compound’s unique reactivity makes it useful in the synthesis of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-(2-Iodobenzyl)oxetane involves its ability to undergo various chemical transformations due to the presence of the oxetane ring and the 2-iodobenzyl group. The oxetane ring’s strain makes it susceptible to ring-opening reactions, while the iodine atom can participate in substitution reactions. These properties enable the compound to interact with different molecular targets and pathways, depending on the specific application .
Comparación Con Compuestos Similares
- 3-(2-Bromobenzyl)oxetane
- 3-(2-Chlorobenzyl)oxetane
- 3-(2-Fluorobenzyl)oxetane
Comparison: 3-(2-Iodobenzyl)oxetane is unique due to the presence of the iodine atom, which is larger and more polarizable than bromine, chlorine, or fluorine. This difference can influence the compound’s reactivity and the types of reactions it can undergo. For example, iodine’s ability to participate in cross-coupling reactions makes this compound particularly valuable in synthetic chemistry .
Propiedades
Fórmula molecular |
C10H11IO |
|---|---|
Peso molecular |
274.10 g/mol |
Nombre IUPAC |
3-[(2-iodophenyl)methyl]oxetane |
InChI |
InChI=1S/C10H11IO/c11-10-4-2-1-3-9(10)5-8-6-12-7-8/h1-4,8H,5-7H2 |
Clave InChI |
PTSBAELSFFLDGZ-UHFFFAOYSA-N |
SMILES canónico |
C1C(CO1)CC2=CC=CC=C2I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-3-[(pentan-3-yl)oxy]naphthalene-1,4-dione](/img/structure/B11846854.png)
